molecular formula C17H18N4O4S B2687445 5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941244-44-6

5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2687445
CAS RN: 941244-44-6
M. Wt: 374.42
InChI Key: WWOMRRFXJHYBPH-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines involved in immune cell development and function. CP-690,550 has been studied extensively for its potential as a therapeutic agent for various autoimmune diseases.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and exploration of the chemical properties of compounds related to 5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile have been a subject of interest. One study detailed the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, demonstrating the versatility of oxazole derivatives in chemical synthesis. These compounds, containing phthalimidoalkyl substituents, show the potential for further functionalization and application in diverse chemical reactions (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014). Similarly, the reaction of 3,3-dichloro-2-dichloroacetylaminoacrylonitrile with amines to form 4-cyanooxazoles highlights the reactivity and potential for creating structurally diverse oxazole derivatives (Pil'o, Brovarets, Romanenko, & Drach, 2002).

Anticancer Research

Several studies have explored the anticancer properties of oxazole derivatives. For example, the synthesis and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrated promising results against a panel of cancer cell lines, underscoring the potential of these compounds in the development of new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018). This is further supported by the synthesis and pharmacological evaluation of thiazole-oxoindole hybrid compounds, which showed moderate to good cytotoxic activity against various cancer cell lines (Ammar, El-Sharief, Mohamed, Mehany, & Ragab, 2018).

Antimicrobial Applications

The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight another potential application area. Some derivatives exhibited good to moderate activities against test microorganisms, suggesting the usefulness of oxazole derivatives in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Structural Analysis and Design

Research on the structural analysis of compounds similar to 5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, such as the design, synthesis, and crystal structure analysis of indazole derivatives, provides insights into the molecular design and optimization for specific biological activities (Lu et al., 2020).

properties

IUPAC Name

5-(cyclopropylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c18-11-15-17(19-13-3-4-13)25-16(20-15)12-1-5-14(6-2-12)26(22,23)21-7-9-24-10-8-21/h1-2,5-6,13,19H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOMRRFXJHYBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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